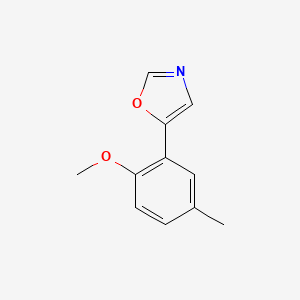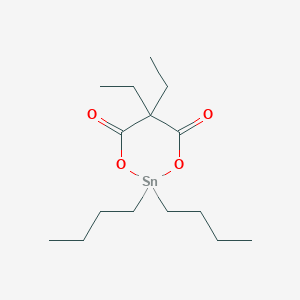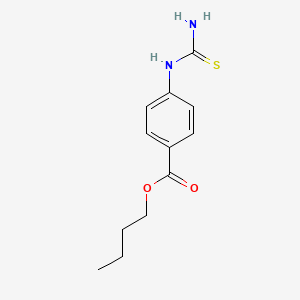
4-Bromo-3-methylisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methylisoindolin-1-one is a chemical compound belonging to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methyl group in the structure of this compound makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylisoindolin-1-one typically involves the bromination of 3-methylisoindolin-1-one. One common method is the reaction of 3-methylisoindolin-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of bromine gas or bromine solutions in organic solvents is common in industrial processes.
化学反应分析
Types of Reactions: 4-Bromo-3-methylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of 4-substituted-3-methylisoindolin-1-one derivatives.
Oxidation Reactions: Formation of isoindolinone derivatives with additional functional groups.
Reduction Reactions: Formation of isoindoline derivatives.
科学研究应用
4-Bromo-3-methylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-3-methylisoindolin-1-one is primarily based on its ability to interact with biological targets through its bromine and carbonyl functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
3-Methylisoindolin-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-methylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
4-Fluoro-3-methylisoindolin-1-one: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
Uniqueness: 4-Bromo-3-methylisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts.
属性
分子式 |
C9H8BrNO |
|---|---|
分子量 |
226.07 g/mol |
IUPAC 名称 |
4-bromo-3-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8BrNO/c1-5-8-6(9(12)11-5)3-2-4-7(8)10/h2-5H,1H3,(H,11,12) |
InChI 键 |
KEZOMJPRLDOWLI-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CC=C2Br)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14088128.png)
![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)
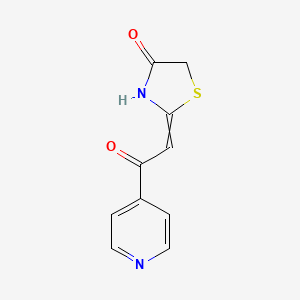
![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
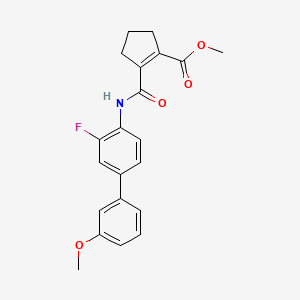
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
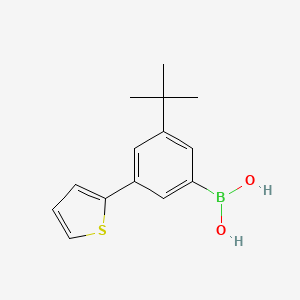
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
